molecular formula C11H17NO B1596324 (2R)-1-(2,6-dimethylphenoxy)propan-2-amine CAS No. 94991-73-8

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Cat. No.: B1596324
CAS No.: 94991-73-8
M. Wt: 179.26 g/mol
InChI Key: VLPIATFUUWWMKC-SNVBAGLBSA-N
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Description

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine is an organic compound belonging to the class of phenol ethers. These compounds are characterized by an ether group substituted with a benzene ring. The compound has a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine typically involves the reaction of 2,6-dimethylphenol with ®-epichlorohydrin, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-Mexiletine: A similar compound with a related structure and pharmacological profile.

    ®-(-)-Mexiletine, p-hydroxyl: A hydroxylated derivative of mexiletine.

    ®-(-)-Mexiletine, m-hydroxyl: Another hydroxylated derivative of mexiletine.

Uniqueness

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine is unique due to its specific stereochemistry and the presence of the dimethylphenoxy group. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241709
Record name 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94991-73-8
Record name (-)-Mexiletine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94991-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXILETINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ8G4M9DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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